REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6]([NH2:8])=[O:7])(N)=[O:2].[CH2:9](N)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].Cl>CN1CCCC1=O>[CH2:9]([N:8]1[C:6](=[O:7])[NH:5][NH:4][C:1]1=[O:2])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
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C(=O)(N)NNC(=O)N
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Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent is then distilled off in vacuo
|
Type
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CUSTOM
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Details
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the residue is triturated with 100 ml of 10% sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
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The deposit is isolated by filtration under suction
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Type
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CUSTOM
|
Details
|
A deposit is precipitated
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration under suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
giving 75 g (81% of the
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)N1C(NNC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |